molecular formula C25H40N4O10S B606142 Biotin-PEG4-NHS ester CAS No. 459426-22-3

Biotin-PEG4-NHS ester

Cat. No.: B606142
CAS No.: 459426-22-3
M. Wt: 588.7 g/mol
InChI Key: DTLVBHCSSNJCMJ-JXQFQVJHSA-N
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Description

Biotin-PEG4-NHS ester is a pegylated, highly hydrophilic biotinylation reagent used for efficient biotin labeling of antibodies, proteins, and other primary amine-containing biomolecules . It reacts specifically and efficiently with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form covalent bonds .


Synthesis Analysis

The N-hydroxysuccinimide ester (NHS) group of this compound reacts specifically and efficiently with lysine and N-terminal amino groups to form stable amide bonds . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the labeled molecule .


Molecular Structure Analysis

The chemical formula of this compound is C25H40N4O10S . It has a molecular weight of 588.67 g/mol .


Chemical Reactions Analysis

In pH 7-9 buffers, NHS-biotin reagents react efficiently with primary amino groups (NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is favored at near neutral pH (7-9) and with concentrated protein solutions .


Physical And Chemical Properties Analysis

This compound is a white to grey amorphous solid . It is soluble in DMSO, DMF, DCM, THF, Chloroform , and water at 10 mg/ml .

Scientific Research Applications

  • Conjugation to Oligonucleotides : Bethge and Vonhoff (2020) demonstrated a method for conjugating carboxylic acids to amino-modified oligonucleotides, using 40-kDa polyethylene glycol (PEG) and biotin as examples. This method is applicable for attaching small to large molecular entities such as dyes, tags, peptides, and macromolecules to oligonucleotides (Bethge & Vonhoff, 2020).

  • Peptide Biotinylation : Miller et al. (1997) explored the reactivity of NHS esters of biotin with amino groups in peptides, revealing that these reagents can acylate other functional groups in specific peptide sequences under mild conditions. This research extends our understanding of sequence-dependent acylation in biotinylation (Miller, Collins, Rogers, & Kurosky, 1997).

  • Atomic Force Microscopy (AFM) Studies : Riener et al. (2003) established a test system for detecting receptor–ligand interactions at the single molecule level using AFM. They used a biotin tether, including a PEG chain, to covalently couple to amine-functionalized AFM tips, demonstrating its application in specific binding studies (Riener, Stroh, Ebner, Klampfl, Gall, Romanin, Lyubchenko, Hinterdorfer, & Gruber, 2003).

  • Quantification in Bioconjugation Techniques : Klykov and Weller (2015) presented a chromatographic method for the quantification of NHS and sulfo-NHS, aiding in the purity check and degradation assessment of NHS esters, which are crucial in bioconjugation techniques like protein labeling and surface activation (Klykov & Weller, 2015).

  • Radiolabeling for Imaging : Sirianni et al. (2014) used NHS-PEG4-biotin in the design of a biotinylated radioligand for PET imaging. They demonstrated its utility in detecting avidin-modified polymer nanoparticles in tissue, providing insights into nanoparticle delivery and distribution (Sirianni, Zheng, Patel, Shafbauer, Zhou, Saltzman, Carson, & Huang, 2014).

Mechanism of Action

Biotin-PEG4-NHS ester enables simple and efficient biotin labeling of antibodies, proteins, and any other primary amine-containing macromolecule . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule .

Safety and Hazards

The substance is not hazardous according to EU regulation (EC) No 1272/2008 or GHS regulations .

Future Directions

Biotin-PEG4-NHS ester is used for simple and efficient biotin labeling of antibodies, proteins, and other primary amine-containing macromolecules . The NHS ester group reacts efficiently with amino groups by the nucleophilic attack, forming an amide bond and releasing N-Hydroxysuccinimide .

Relevant Papers One of the papers retrieved discusses the use of this compound in pain-causing stinging nettle toxins targeting TMEM233 to modulate NaV1.7 function .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N4O10S/c30-20(4-2-1-3-19-24-18(17-40-19)27-25(34)28-24)26-8-10-36-12-14-38-16-15-37-13-11-35-9-7-23(33)39-29-21(31)5-6-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)/t18-,19-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLVBHCSSNJCMJ-JXQFQVJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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